molecular formula C15H16FNO2S B4282035 N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4282035
M. Wt: 293.4 g/mol
InChI Key: WSURTTVVZDLHHR-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-fluorophenyl group and an isopropyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2-fluoroaniline with 4-isopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The aromatic ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield N-alkylated sulfonamides, while oxidation can produce sulfone derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with biological targets.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as thermal stability and resistance to degradation.

    Chemical Biology: The compound is employed in the development of chemical probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effect. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-4-methylbenzenesulfonamide
  • N-(2-fluorophenyl)-4-ethylbenzenesulfonamide
  • N-(2-fluorophenyl)-4-tert-butylbenzenesulfonamide

Uniqueness

N-(2-FLUOROPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity. The fluorine atom also plays a crucial role in enhancing the compound’s stability and selectivity.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11(2)12-7-9-13(10-8-12)20(18,19)17-15-6-4-3-5-14(15)16/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSURTTVVZDLHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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